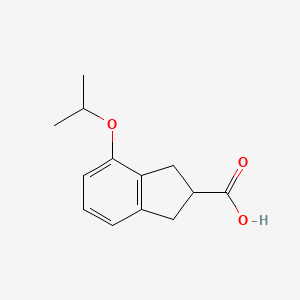![molecular formula C10H18ClNSi B8462213 trimethyl-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethynyl]silane;hydrochloride](/img/structure/B8462213.png)
trimethyl-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethynyl]silane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trimethyl-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethynyl]silane;hydrochloride is a chemical compound that features a tetrahydropyridine ring substituted with a trimethylsilyl ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethynyl]silane;hydrochloride typically involves the reaction of 1,2,3,6-tetrahydropyridine with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by a palladium complex in the presence of a base such as triethylamine. The reaction proceeds through a coupling mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
trimethyl-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethynyl]silane;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated hydrocarbons .
Applications De Recherche Scientifique
trimethyl-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethynyl]silane;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which trimethyl-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethynyl]silane;hydrochloride exerts its effects involves interactions with specific molecular targets. The trimethylsilyl group can act as a protecting group, facilitating selective reactions at other sites of the molecule. Additionally, the ethynyl group can participate in various coupling reactions, contributing to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Trimethylsilyl)ethynyl]aniline
- 4-[(Trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine
Uniqueness
trimethyl-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethynyl]silane;hydrochloride is unique due to its tetrahydropyridine ring structure combined with the trimethylsilyl ethynyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications .
Propriétés
Formule moléculaire |
C10H18ClNSi |
|---|---|
Poids moléculaire |
215.79 g/mol |
Nom IUPAC |
trimethyl-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethynyl]silane;hydrochloride |
InChI |
InChI=1S/C10H17NSi.ClH/c1-12(2,3)9-6-10-4-7-11-8-5-10;/h4,11H,5,7-8H2,1-3H3;1H |
Clé InChI |
BQIVEHYVPLPRTG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CCNCC1.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B8462132.png)




![1-[2-Hydroxy-4-(4-methyl-piperazin-1-yl)-phenyl]-ethanone](/img/structure/B8462175.png)





methanone](/img/structure/B8462228.png)


